molecular formula C13H10N4O4S B2515417 3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034236-93-4

3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2515417
CAS RN: 2034236-93-4
M. Wt: 318.31
InChI Key: HIRMZAURCMZIKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzazole, thiazolidinone, and azetidin-2-one derivatives, including the compound of interest, involves condensation reactions. Specifically, the synthesis of related compounds has been achieved by condensing 1,3-diphenyl-1H-pyrazol-4-carboxaldehyde with various nucleophiles. The structures of these compounds were confirmed using analytical and spectral methods, which likely include techniques such as FT-IR, NMR, and possibly mass spectrometry or elemental analysis . Another study describes the synthesis of novel azetidine derivatives through a ketene–imine cycloaddition reaction, which involves the formation of a Schiff base followed by cyclization. This method was used to create 1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives, which are structurally related to the compound .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is typically elucidated using spectroscopic methods. In the case of the azetidine derivatives mentioned, FT-IR, 1H-NMR, 13C-NMR, and elemental analysis were employed to characterize the compounds . For the related compound 3-amino-2H-azirines, X-ray structure analysis was used to determine the structure of the isolated intermediates, which provides a high level of detail regarding the molecular geometry and confirmation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and can lead to various products depending on the starting materials and reaction conditions. For instance, the reaction of 3-amino-2H-azirines with 1,3-oxazolidine-2,4-diones results in ring enlargement and contraction processes, leading to the formation of 3,4-dihydro-3-(2-hydroxyacetyl)-2H-imidazol-2-ones. A proposed mechanism includes the formation of a bicyclic zwitterion followed by transannular ring contraction . Similarly, the ketene–imine cycloaddition reaction used to synthesize azetidine derivatives is a specific type of chemical reaction that involves the formation of a Schiff base and subsequent cyclization .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione are not detailed in the provided papers, related compounds have shown significant biological activities. Some of the synthesized benzazole, thiazolidinone, and azetidin-2-one derivatives have demonstrated remarkable anti-diabetic potency and significant renoprotective activity . Additionally, certain azetidine derivatives have exhibited antimicrobial activities against various bacterial and fungal strains, which suggests that these compounds may have useful pharmacological properties . The physical properties such as solubility, melting point, and stability would typically be determined experimentally, and the chemical properties could include reactivity with other chemical agents, acidity or basicity, and susceptibility to hydrolysis or oxidation.

Scientific Research Applications

Synthesis and Antimicrobial Properties

The research on compounds related to 3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione often focuses on their synthesis and evaluation for potential antimicrobial and anticancer properties. For instance, novel series of thiazolidine-2,4-dione derivatives have been synthesized as potential antimicrobial and anticancer agents, although some were found to exhibit insignificant activity against specific microorganisms and cancer cells (Mohsen et al., 1985).

Heteroaryl Thiazolidine-2,4-diones

The condensation of certain compounds with thiazolidine-2,4-dione has led to the creation of heteroaryl thiazolidine-2,4-diones, which have been screened for antimicrobial activities against various pathogens. This research highlights the chemical reactivity of such compounds towards different nucleophiles, producing new heterocyclic moieties linked to thiazolidine-2,4-dione (Ibrahim et al., 2011).

Antifungal and Antibacterial Agents

The synthesis of new derivatives containing thiazolidine and azetidine moieties has been explored for their potential as antifungal and antibacterial agents. These compounds have been evaluated against a range of fungal and bacterial species, showcasing the diverse applicability of such derivatives in antimicrobial research (Shukla & Srivastava, 2008).

Anticancer Activity

Research has also been conducted on the synthesis of compounds containing thiazolidine and selenadiazole moieties for their potential anticancer activities. These studies involve the preparation of various derivatives and their screening against certain cancer tumors, contributing to the ongoing search for new anticancer agents (Abdelall et al., 2010).

Potential Antimicrobial Agents

The development of oxazolidinone derivatives, either as mononuclear or condensed with other heterocycles, has been a focus due to their reported biological activities. Synthesized oxazolidinone derivatives have been screened for antimicrobial efficacy, further emphasizing the potential of such compounds in medicinal chemistry (Devi et al., 2013).

Mechanism of Action

While the specific mechanism of action for this compound isn’t detailed in the available resources, thiadiazole-based compounds have been used in the detection of primary aromatic amines (PAAs). The F-CTF-3 nanosheet, for example, shows high sensitivity and selectivity for PAA detection by fluorescence quenching .

properties

IUPAC Name

3-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4S/c18-11-6-21-13(20)17(11)8-4-16(5-8)12(19)7-1-2-9-10(3-7)15-22-14-9/h1-3,8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRMZAURCMZIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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